![molecular formula C10H13BrN2O2 B2557112 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2198986-08-0](/img/structure/B2557112.png)

4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

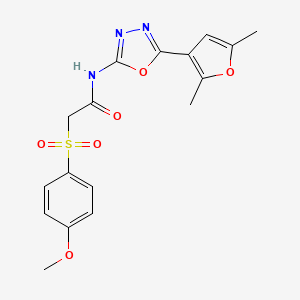

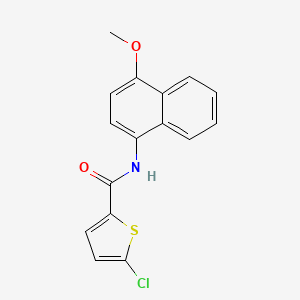

The compound “4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine” is a derivative of 5-Bromo-2-methylpyridin-3-amine . It is a complex organic compound that contains bromine, nitrogen, and oxygen functional groups .

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids . This reaction is catalyzed by palladium and can produce these novel pyridine derivatives in moderate to good yield .Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids can produce novel pyridine derivatives . The reaction is facilitated by a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Bromo-2-methylpyridin-3-amine, include a molecular weight of 187.037, a density of 1.6±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a melting point of 108-109℃ .Applications De Recherche Scientifique

Efficient Synthesis and Biological Activities

A study by Ahmad et al. (2017) described the efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, involving compounds related to 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine. The synthesized compounds were examined for their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, one compound exhibited significant potency against Escherichia coli, highlighting the therapeutic potential of these derivatives Molecules.

Catalysis and Amination Reactions

Lang et al. (2001) investigated the amination of aryl halides using copper catalysis, with a focus on transforming bromopyridines into aminopyridines under mild conditions. This research underscores the importance of catalysis in modifying the chemical structure of pyridine-based compounds for various applications Tetrahedron Letters.

Palladium-Catalyzed Imine Hydrolysis

Ahmad et al. (2019) explored the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, examining the reaction of 4-methylpyridin-2-amine with various substrates. The study provided insights into the mechanisms underlying the hydrolysis of imines, contributing to our understanding of chemical transformations in synthetic chemistry Molecules.

Selective Amination Catalyzed by Palladium

Research by Ji, Li, and Bunnelle (2003) focused on the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, demonstrating high efficiency and chemoselectivity in the amination process. This work highlights the precise chemical modifications achievable through selective catalysis Organic Letters.

Functionalization and Water-Soluble Derivatives

Li et al. (2008) aimed at synthesizing water-soluble BODIPY derivatives, starting from functionalized compounds similar to 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine. This research contributes to the development of fluorescent probes for biological applications The Journal of Organic Chemistry.

Safety and Hazards

Orientations Futures

The future directions for research on “4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, such as their use as chiral dopants for liquid crystals . Additionally, further studies could investigate their synthesis, properties, and biological activities.

Propriétés

IUPAC Name |

4-(5-bromo-3-methylpyridin-2-yl)oxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-6-2-7(11)3-13-10(6)15-9-5-14-4-8(9)12/h2-3,8-9H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNNWKFPXLPTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC2COCC2N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2557034.png)

![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2557043.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)

![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)